molecular formula C15H13N3O2 B8806999 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate

Cat. No.: B8806999
M. Wt: 267.28 g/mol
InChI Key: VWVPMNQXGPQPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate typically involves the reaction of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenol+Acetic Anhydride2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl acetate+Acetic Acid\text{2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenol+Acetic Anhydride→2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl acetate+Acetic Acid

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of high-boiling solvents and microwave-assisted reactions to accelerate the reaction rate. The purification of the product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methyl-6-nitrophenol
  • 1H-Benzotriazole
  • 2-(2-Benzothiazolyl)acetic Acid Ethyl Ester

Uniqueness

Compared to similar compounds, 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl acetate stands out due to its unique structural features, which confer distinct chemical and biological properties. Its acetate group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] acetate

InChI

InChI=1S/C15H13N3O2/c1-10-7-8-15(20-11(2)19)14(9-10)18-16-12-5-3-4-6-13(12)17-18/h3-9H,1-2H3

InChI Key

VWVPMNQXGPQPNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C)N2N=C3C=CC=CC3=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2'-Hydroxy-5-methylphenyl)2H-benzotriazole(Tinuvin P manufactured by Ciba Geigy Co., Ltd., λmax=336 nm) 1.13 part and triethylamine 0.61 part were dissolved in acetonitrile 20 parts. A solution of acetyl chloride 0.43 part/acetonitrile 10 parts was dropped thereto while cooling with ice. After stirring at a room temperature for further 4 hours, the solution was poured into water 200 parts and extracted with chloroform, followed by condensing and refining with recrystallization (isopropyl alcohol/chloroform). A pale yellow crystal 0.9 part of 2-(2'-acetoxy-5-methylphenyl)2H-benzotriazole was obtained. (λmax=298 nm).
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